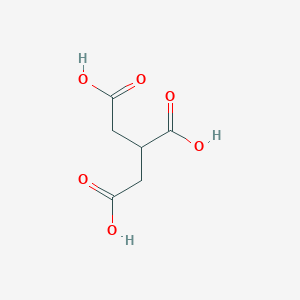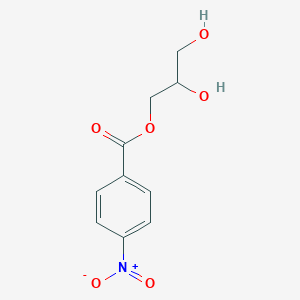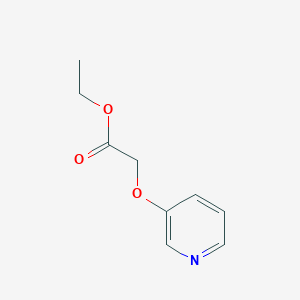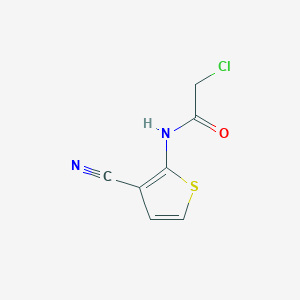
2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Descripción general
Descripción
“2-chloro-N-(3-cyanothiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 55654-19-8 . It has a molecular weight of 200.65 and its IUPAC name is 2-chloro-N-(3-cyano-2-thienyl)acetamide . The compound is solid in physical form .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The resulting product is then characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The compound is obtained by a N-acylation reaction involving 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 200.65 and its storage temperature is between 28 C .Aplicaciones Científicas De Investigación
Organic Chemistry
- Summary of the Application : “2-chloro-N-(3-cyanothiophen-2-yl)acetamide” is a chemical compound used in organic chemistry . It’s often used in the synthesis of other complex organic compounds .
- Methods of Application : This compound can be obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The resulting product is then characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
- Results or Outcomes : The compound has been successfully synthesized and characterized, confirming its structure .
Biological Applications
- Summary of the Application : This compound has potential applications in biological research, particularly in the development of new pharmaceuticals .
- Methods of Application : The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .
- Results or Outcomes : The compound demonstrated significant antioxidant and antimicrobial properties. It showed moderate antioxidant activity in an ABTS antioxidant assay. It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Synthesis of Complex Organic Compounds
- Summary of the Application : This compound is often used in the synthesis of other complex organic compounds .
- Methods of Application : The compound can be used as a building block in the synthesis of more complex organic compounds .
- Results or Outcomes : The compound has been successfully used in the synthesis of various complex organic compounds .
Antifungal Applications
- Summary of the Application : The compound has shown significant antifungal activity, particularly against Candida species .
- Methods of Application : The compound’s antifungal activity was tested using the microdilution method .
- Results or Outcomes : The compound demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Propiedades
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGUZTWVAWQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356007 | |
| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |
CAS RN |
55654-19-8 | |
| Record name | 2-Chloro-N-(3-cyano-2-thienyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

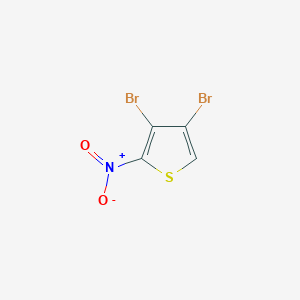
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)

